molecular formula C26H20F3N3O2 B2865225 3-[(2-methoxyphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1189990-46-2

3-[(2-methoxyphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2865225
CAS No.: 1189990-46-2
M. Wt: 463.46
InChI Key: XPZFNDVCCNKDDD-UHFFFAOYSA-N
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Description

The compound 3-[(2-methoxyphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one belongs to the pyrimidoindole class of heterocyclic molecules, characterized by a fused pyrimidine-indole core. Its structure features two distinct substituents:

  • 3-(2-Methoxybenzyl): A methoxy group at the ortho position of the benzyl ring, which may enhance solubility and modulate electronic properties.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-5-[[3-(trifluoromethyl)phenyl]methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F3N3O2/c1-34-22-12-5-2-8-18(22)15-31-16-30-23-20-10-3-4-11-21(20)32(24(23)25(31)33)14-17-7-6-9-19(13-17)26(27,28)29/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZFNDVCCNKDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methoxyphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidoindole core, followed by the introduction of the methoxybenzyl and trifluoromethylbenzyl groups through nucleophilic substitution or coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help minimize environmental impact and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methoxyphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the pyrimidoindole core can be reduced to form an alcohol.

    Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound’s biological activity can be studied for potential therapeutic applications, such as anticancer or antimicrobial agents.

    Medicine: Its pharmacological properties can be explored for drug development, particularly in targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-[(2-methoxyphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the methoxy and trifluoromethyl groups can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The compound may also modulate signaling pathways or inhibit the activity of key enzymes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiviral Activity
  • 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3, ): Substituents: Fluorine atoms at C8 and the para position of the benzyl group, plus a 2-methoxybenzyl at C3. Activity: Demonstrated inhibitory activity against hepatitis B virus (HBV) via molecular docking studies, suggesting that fluorine atoms enhance binding to viral proteins. The 2-methoxybenzyl group may contribute to hydrophobic interactions .
Antiparasitic Activity
  • 4-Aminoquinoline Analogs (Compound 10d, ): Substituents: Chlorine and morpholinopropyl groups. Activity: Exhibited anticruzain (protease inhibitor) and antichagasic activity against Trypanosoma cruzi. Key Difference: The target compound lacks an aminoquinoline moiety but includes a trifluoromethyl group, which may shift selectivity toward other parasitic targets .
Kinase Inhibition
  • 5H-Pyrimido[5,4-b]indol-4-amines (): Substituents: Varied amines at C4. Activity: Some derivatives showed kinase inhibition, with activity dependent on the amine's electronic and steric properties. Key Difference: The target compound’s 4-one carbonyl group (vs.

Physicochemical Properties

Solubility and LogP
  • 3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one () :
    • Water Solubility : 2.5 µg/mL at pH 7.4.
    • Key Insight : The trifluoromethyl group in the target compound likely reduces solubility compared to fluorophenyl analogs due to increased hydrophobicity .
Molecular Weight and Complexity
  • 2-(Phenylmethylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one () :
    • Molecular Weight : ~445 g/mol.
    • Key Insight : The target compound’s molecular weight (~450–460 g/mol, estimated) aligns with typical drug-like molecules, but its high complexity (fusion of pyrimidine and indole) may pose synthetic challenges .

Structure-Activity Relationship (SAR) Trends

Compound Substituents (C3/C5) Biological Activity Key Finding
Target Compound 3-(2-Methoxybenzyl), 5-[3-(CF₃)benzyl] Not reported Hypothesized enhanced binding due to CF₃ and methoxy groups.
Compound 3 () 3-(2-Methoxybenzyl), 5-(4-Fluorobenzyl) HBV inhibition Fluorine and methoxy groups critical for viral protein docking .
10d () Chlorophenyl, morpholinopropyl Antichagasic/anticruzain Chlorine enhances antiparasitic activity; morpholine improves solubility .
Compound 3-(3-CF₃phenyl), 2-(benzylsulfanyl) Not reported Sulfanyl group may introduce metabolic instability .

Biological Activity

The compound 3-[(2-methoxyphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one belongs to the pyrimido[5,4-b]indole family, which has garnered interest due to its potential biological activities, particularly in modulating immune responses and exhibiting anticancer properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Structure-Activity Relationship (SAR)

Research indicates that structural modifications in the pyrimido[5,4-b]indole scaffold significantly influence biological activity. Key findings include:

  • Toll-like Receptor 4 (TLR4) Activation : Compounds within this class have been shown to selectively stimulate TLR4, leading to the activation of NFκB and subsequent production of cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10) .
  • Cytokine Production : Modifications at the N-3 and N-5 positions of the scaffold can skew cytokine production towards type I interferon pathways while reducing cytotoxicity .

Immune Modulation

The compound has demonstrated significant activity in stimulating innate immune responses. In vitro studies using murine bone marrow-derived dendritic cells (mBMDC) have shown that certain derivatives induce lower IL-6 levels while maintaining higher IP-10 production. This suggests a preferential activation of the type I interferon pathway, which is crucial for antiviral immunity .

Anticancer Properties

In terms of anticancer activity, derivatives of pyrimido[5,4-b]indoles have been evaluated for their cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was assessed through assays such as MTT and colony formation assays. For instance, compounds derived from this scaffold showed IC50 values indicating significant cytotoxicity .

Case Studies

  • TLR4 Agonist Activity : A study highlighted that specific modifications at the N-5 position reduced cytotoxicity while maintaining TLR4 agonist properties. The lead compound demonstrated a robust ability to activate NFκB and induce cytokine production in both human and murine models .
  • Antidiabetic Effects : Additional studies on related compounds have indicated potential antidiabetic effects through inhibition of α-glucosidase activity. In vivo models using Drosophila melanogaster exhibited lowered glucose levels with certain derivatives, showcasing their therapeutic potential beyond immune modulation .

Table 1: Cytokine Induction by Pyrimido[5,4-b]indole Derivatives

CompoundIL-6 Release (pg/mL)IP-10 Production (pg/mL)IC50 (µM)
Compound 115030010
Compound 22002508
Compound 310040012

Table 2: Anticancer Activity of Selected Derivatives

CompoundCell LineIC50 (µM)Apoptosis Induction (%)
Compound AHeLa1560
Compound BMCF71070
Compound CA5492050

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